HIF-2alpha-IN-3
CAS No.: 313964-19-1
Cat. No.: VC4524369
Molecular Formula: C12H6ClN5O5
Molecular Weight: 335.66
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 313964-19-1 |
---|---|
Molecular Formula | C12H6ClN5O5 |
Molecular Weight | 335.66 |
IUPAC Name | N-(4-chloro-3-nitrophenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine |
Standard InChI | InChI=1S/C12H6ClN5O5/c13-7-2-1-6(5-10(7)17(19)20)14-9-4-3-8-11(16-23-15-8)12(9)18(21)22/h1-5,14H |
Standard InChI Key | PQZKMXPISWCLCU-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1NC2=C(C3=NON=C3C=C2)[N+](=O)[O-])[N+](=O)[O-])Cl |
Introduction
Chemical Profile of HIF-2alpha-IN-3
HIF-2alpha-IN-3 (CAS: 313964-19-1) is a synthetic compound with the molecular formula C₁₂H₆ClN₅O₅ and a molecular weight of 335.66 g/mol . Its structure includes a chlorinated aromatic core coupled with nitro and pyrimidine groups, which are characteristic of kinase inhibitors targeting transcriptional regulators. The compound is reported to have a purity of ≥98%, making it suitable for preclinical studies .
Table 1: Key Chemical Properties of HIF-2alpha-IN-3
Property | Value |
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CAS Number | 313964-19-1 |
Molecular Formula | C₁₂H₆ClN₅O₅ |
Molecular Weight | 335.66 g/mol |
Purity | ≥98% |
Storage Conditions | -20°C, desiccated |
Mechanism of Action: Targeting HIF-2α Signaling
HIF-2α dimerizes with HIF-1β to form a transcriptionally active complex that binds hypoxia-response elements (HREs) in target genes . Under normoxia, HIF-2α is degraded via prolyl hydroxylation and von Hippel-Lindau (VHL)-mediated ubiquitination. In hypoxia, this degradation is inhibited, allowing HIF-2α to drive expression of genes like VEGF, EPO, and GLUT1 . HIF-2alpha-IN-3 disrupts this process by binding to the PAS-B domain of HIF-2α, preventing its dimerization with HIF-1β and subsequent DNA binding .
This inhibition suppresses transcriptional activation of pro-tumorigenic pathways. For example, in renal cell carcinoma (RCC), HIF-2α promotes cell proliferation and angiogenesis via VEGF upregulation . Preclinical studies of related HIF-2α inhibitors (e.g., PT2399) show reduced tumor growth and metastasis in murine models, suggesting a shared mechanism .
Challenges in HIF-2α-Targeted Therapy
Despite its promise, HIF-2alpha-IN-3 faces hurdles:
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Pharmacokinetics: Limited data on bioavailability, half-life, or tissue distribution .
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Resistance Mechanisms: Tumors may upregulate alternative HIF isoforms (e.g., HIF-1α) to bypass inhibition .
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Toxicity: Chronic HIF-2α inhibition could impair erythropoiesis and iron metabolism .
Comparative studies of HIF-2alpha-IN-3 and clinical-stage inhibitors like belzutifan (MK-6482) are needed to evaluate efficacy and safety.
Future Directions
Key research priorities include:
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Structural Optimization: Modifying HIF-2alpha-IN-3’s scaffold to enhance potency and solubility.
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Combination Therapies: Pairing with anti-angiogenics (e.g., bevacizumab) or immune checkpoint inhibitors.
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Biomarker Development: Identifying tumors reliant on HIF-2α for patient stratification.
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